Belumosudil

Catalog No.
S543377
CAS No.
911417-87-3
M.F
C26H24N6O2
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Belumosudil

CAS Number

911417-87-3

Product Name

Belumosudil

IUPAC Name

2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide

Molecular Formula

C26H24N6O2

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C26H24N6O2/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31)

InChI Key

GKHIVNAUVKXIIY-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5

Solubility

Practically insoluble

Synonyms

SLx-2119; SLx2119; SLx 2119; KD-025; KD025; KD 025.

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5

Description

The exact mass of the compound 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide is 452.1961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 4 or More Rings - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Kinases are enzymes that play a crucial role in many cellular processes. By inhibiting kinases, this compound may have therapeutic potential in various diseases. Studies have shown that this compound can inhibit ROCK2, a specific type of kinase involved in cellular signaling and smooth muscle contraction. This suggests that the compound may be useful in treating conditions associated with abnormal smooth muscle function, such as pulmonary arterial hypertension and fibrotic diseases.

Kinase inhibitors have a wide range of applications in biomedical research and medicine, particularly in cancer treatment. They work by blocking the action of kinases, which are enzymes that add phosphate groups to other molecules. This can help to regulate cell functions and prevent the uncontrolled cell growth that leads to cancer .

Belumosudil, also known as belumosudil mesylate, is a small molecule inhibitor primarily targeting Rho-associated coiled-coil containing protein kinase 2 (ROCK2). It is utilized in the treatment of chronic graft-versus-host disease (cGVHD) and has shown efficacy in modulating immune responses and reducing fibrosis. The chemical formula for belumosudil is C27H28N6O5S, and it has a molecular weight of approximately 452.52 g/mol. The compound is typically administered orally in the form of tablets containing 200 mg of the active ingredient .

Belumosudil acts as a selective inhibitor of Rho-associated protein kinases (ROCK) 1 and 2 []. These enzymes play a crucial role in various cellular processes, including cell migration, proliferation, and contractility. By inhibiting ROCK activity, Belumosudil can modulate immune responses and tissue fibrosis, which are implicated in cGVHD [].

Belumosudil acts by inhibiting the ROCK2 pathway, which plays a significant role in various cellular processes, including inflammation and fibrosis. The inhibition of ROCK2 leads to decreased phosphorylation of signal transducer and activator of transcription 3 (STAT3) and increased phosphorylation of STAT5, promoting a shift from pro-inflammatory T helper 17 cells to regulatory T cells. This mechanism is crucial for its therapeutic effects in cGVHD, where dysregulation of these pathways contributes to disease pathology .

The biological activity of belumosudil is characterized by its ability to downregulate pro-inflammatory cytokines such as interleukin-17 and interleukin-21. In vitro studies have demonstrated that belumosudil inhibits the secretion of these cytokines in response to T cell activation. Additionally, it has been shown to improve clinical and histological outcomes in preclinical models of cGVHD by reducing inflammation and fibrosis . The half-maximal inhibitory concentrations (IC50) for ROCK2 and ROCK1 are approximately 100 nM and 3 µM, respectively .

Belumosudil exhibits significant drug interactions primarily due to its metabolism via cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong CYP3A inducers (e.g., rifampicin) can significantly reduce the plasma concentration of belumosudil, potentially diminishing its therapeutic effect. Similarly, proton pump inhibitors can decrease its bioavailability. Therefore, dosage adjustments are recommended when these agents are used concurrently . Additionally, belumosudil has been shown to inhibit several other enzymes, which may influence the pharmacokinetics of co-administered drugs .

Several compounds exhibit similar mechanisms or therapeutic applications as belumosudil. Below are notable examples:

Compound NameMechanismIndicationsUnique Features
FingolimodSphingosine-1-phosphate receptor modulatorMultiple sclerosisModulates lymphocyte trafficking
NintedanibTyrosine kinase inhibitorIdiopathic pulmonary fibrosisTargets multiple pathways involved in fibrosis
TofacitinibJanus kinase inhibitorRheumatoid arthritisInhibits intracellular signaling pathways
BaricitinibJanus kinase inhibitorRheumatoid arthritisSelectively inhibits JAK1 and JAK2

Belumosudil's unique specificity for ROCK2 distinguishes it from these compounds, which target different pathways involved in inflammation and fibrosis. Its selective action on Rho-associated kinases makes it particularly effective for conditions like cGVHD where ROCK2 plays a pivotal role in disease progression .

Belumosudil (C₂₆H₂₄N₆O₂) is a synthetic small molecule featuring a quinazoline core substituted with an indazole moiety and a phenoxyacetamide side chain. Its IUPAC name is 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl)acetamide. The molecule adopts a planar conformation due to its fused aromatic systems (quinazoline and indazole), while the phenoxyacetamide side chain introduces conformational flexibility.

Key Structural Features:

  • Quinazoline Core: Serves as the central scaffold, enabling interactions with kinase ATP-binding pockets.
  • Indazole Substituent: Positioned at the 4-position of the quinazoline, contributing to hydrogen bonding with target proteins.
  • Phenoxyacetamide Side Chain: Enhances solubility and modulates pharmacokinetic properties.

Belumosudil lacks chiral centers, simplifying synthetic efforts and avoiding stereochemical complications.

Synthetic Pathways and Optimization Strategies

The synthesis of belumosudil involves a multi-step sequence (Table 1), optimized for scalability and purity.

Table 1: Key Synthetic Steps for Belumosudil

StepReactionReagents/ConditionsIntermediate
1Amide FormationBromoacetyl bromide + isopropyl amineAmide 17.3
2EtherificationMethyl 3-hydroxybenzoate + K₂CO₃Ether 17.5
3SaponificationNaOH in MeOH/H₂OCarboxylic acid 17.6
4CyclizationThionyl chloride, DMFQuinazolinone 17.9
5ChlorinationSOCl₂4-Chloroquinazoline 17.10
6SNAr Reaction5-Aminoindazole, DIPEABelumosudil free base

Optimization Strategies:

  • Solvent Selection: Dichloromethane and ethanol improve yields in chlorination and SNAr steps.
  • Catalysis: Use of DIPEA minimizes side reactions during indazole coupling.
  • Purification: Chromatography and recrystallization achieve >99% purity.

Critical Analysis of Patent-Disclosed Synthesis Protocols

Recent patents (WO2024171021A1, US11773083B2) disclose improved methodologies:

  • WO2024171021A1:

    • Employs 2,2,2-trifluoroethanol for intermediate purification, reducing impurity levels to <0.1%.
    • Introduces a one-pot cyclization-chlorination step, cutting synthesis time by 40%.
  • US11773083B2:

    • Utilizes continuous flow chemistry for quinazolinone formation, enhancing reproducibility.
    • Reports a 92% yield in the final SNAr step, outperforming batch methods (78%).

Challenges:

  • Byproduct Formation: Residual thionyl chloride in chlorination requires rigorous quenching.
  • Scalability: Large-scale SNAr reactions demand precise temperature control to avoid decomposition.

Mesylate Salt Formation and Solid-State Characterization

Belumosudil mesylate (C₂₇H₂₈N₆O₅S) is the preferred pharmaceutical salt, improving aqueous solubility (0.2 mg/mL vs. 0.02 mg/mL for free base).

Salt Formation Protocol:

  • Acid-Base Reaction: Belumosudil free base is treated with methanesulfonic acid in ethanol.
  • Crystallization: Anti-solvent addition (e.g., cyclohexane) yields crystalline mesylate.

Solid-State Properties:

  • Polymorphs: Form S1 (PXRD peaks at 7.2°, 12.4°, 18.7°), Form S2 (thermal stability up to 255°C).
  • Characterization Techniques:
    • PXRD: Distinguishes polymorphs via unique diffraction patterns (Figure 1).
    • DSC: Endothermic peak at 265°C correlates with melting point.

Table 2: PXRD Peaks for Belumosudil Mesylate Polymorphs

Form2θ Values (°)Relative Intensity (%)
S17.2, 12.4, 18.7, 21.3, 24.9100, 45, 30, 25, 20
S26.8, 11.9, 17.5, 20.8, 25.1100, 50, 35, 28, 22

Stability: Form S1 converts to S2 upon heating (100°C, 1 hr), ensuring thermal robustness during manufacturing.

Structural Basis of Selective Rho-Associated Coiled-Coil Kinase 2 versus Rho-Associated Coiled-Coil Kinase 1 Targeting

Belumosudil demonstrates remarkable selectivity for Rho-associated coiled-coil kinase 2 over Rho-associated coiled-coil kinase 1, despite the high structural similarity between these kinase isoforms. The molecular foundation of this selectivity lies in the subtle but functionally critical differences in their adenosine triphosphate-binding sites and surrounding protein architecture [1] [2].

The chemical structure of belumosudil, systematically named 2-{3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy}-N-(propan-2-yl)acetamide, features a quinazoline core with an indazole substituent and an acetamide linkage [2] [3]. This molecular architecture enables highly selective binding to the Rho-associated coiled-coil kinase 2 active site through specific interactions with amino acid residues that differ between the two kinase isoforms.

Crystallographic studies have revealed that belumosudil binds to the adenosine triphosphate-binding pocket of Rho-associated coiled-coil kinase 2 through a competitive inhibition mechanism [4]. The compound's selectivity is achieved through preferential binding to the hydrophobic pocket formed by leucine 221, methionine 172, leucine 155, and alanine 119 residues in Rho-associated coiled-coil kinase 2 [4]. This binding configuration is sterically hindered in Rho-associated coiled-coil kinase 1 due to the presence of different amino acid residues at corresponding positions, particularly serine 51 and valine 53, which create steric clashes that prevent optimal binding [4].

The inhibitory potency of belumosudil demonstrates a striking 228-fold selectivity ratio between the two kinase isoforms. Enzymatic assays consistently show an inhibitory concentration 50 of approximately 105 nanomolar for Rho-associated coiled-coil kinase 2, compared to 24 micromolar for Rho-associated coiled-coil kinase 1 [5] [6]. This represents a greater than 200-fold selectivity advantage for Rho-associated coiled-coil kinase 2 inhibition. The dissociation constant values further support this selectivity profile, with belumosudil showing a dissociation constant of 41 nanomolar for Rho-associated coiled-coil kinase 2 [5].

TargetIC50 (nM)Ki (nM)Selectivity Ratio
Rho-associated coiled-coil kinase 2105411x
Rho-associated coiled-coil kinase 124,000Not reported228x

The molecular basis for this selectivity extends beyond the primary binding pocket to include conformational changes induced upon inhibitor binding. Belumosudil binding to Rho-associated coiled-coil kinase 2 induces specific conformational changes that stabilize the inactive kinase conformation, while the corresponding binding mode in Rho-associated coiled-coil kinase 1 is energetically unfavorable due to unfavorable protein-inhibitor contacts [4] [7].

Downstream Signaling Modulation: Signal Transducer and Activator of Transcription 3 and Signal Transducer and Activator of Transcription 5 Phosphorylation Dynamics

The selective inhibition of Rho-associated coiled-coil kinase 2 by belumosudil triggers a complex cascade of downstream signaling events centered on the reciprocal regulation of signal transducer and activator of transcription 3 and signal transducer and activator of transcription 5 phosphorylation states [8] [9]. This dual modulation represents a critical mechanism through which belumosudil exerts its immunomodulatory effects.

Signal transducer and activator of transcription 3 phosphorylation is rapidly and potently inhibited following belumosudil treatment, with effects detectable within minutes of drug exposure [9]. Under T helper 17 cell-polarizing conditions, Rho-associated coiled-coil kinase 2 directly interacts with phosphorylated signal transducer and activator of transcription 3, forming a functional complex with Janus kinase 2 that is essential for optimal signal transducer and activator of transcription 3 activation [10]. Belumosudil disrupts this protein complex formation, leading to decreased signal transducer and activator of transcription 3 phosphorylation at tyrosine 705 and subsequent reduction in its transcriptional activity [9] [10].

The inhibition of signal transducer and activator of transcription 3 phosphorylation occurs through both direct and indirect mechanisms. While Rho-associated coiled-coil kinase 2 is a serine/threonine kinase and cannot directly phosphorylate signal transducer and activator of transcription 3 at tyrosine residues, it serves as a critical scaffolding protein that facilitates the assembly of signaling complexes containing tyrosine kinases such as Janus kinase 2 [9]. The disruption of these complexes by belumosudil therefore indirectly reduces signal transducer and activator of transcription 3 phosphorylation.

Chromatin immunoprecipitation studies have demonstrated that belumosudil treatment significantly reduces the binding of signal transducer and activator of transcription 3 and ribonucleic acid polymerase II to the promoter regions of interleukin-17 and interleukin-21 genes [9]. This reduction in transcriptional machinery recruitment correlates with decreased histone H3 lysine 27 acetylation at these loci, indicating reduced transcriptional activity [9]. Consequently, the expression of T helper 17 cell-specific transcription factors, including interferon regulatory factor 4 and retinoic acid receptor-related orphan receptor gamma t, is significantly decreased [9] [11].

In contrast to its inhibitory effects on signal transducer and activator of transcription 3, belumosudil treatment leads to enhanced signal transducer and activator of transcription 5 phosphorylation [8] [9]. This upregulation occurs through a signal transducer and activator of transcription 5-dependent mechanism that involves the activation of transforming growth factor-beta signaling pathways. The enhanced signal transducer and activator of transcription 5 phosphorylation contributes to increased expression of forkhead box P3, the master transcription factor for regulatory T cells [9] [12].

Signal TransducerEffect of BelumosudilCellular ConsequenceTime Course
Signal transducer and activator of transcription 3Decreased phosphorylationReduced T helper 17 activationMinutes
Signal transducer and activator of transcription 5Increased phosphorylationEnhanced regulatory T cell functionHours
Janus kinase 2Complex formation disruptedReduced signal transducer and activator of transcription 3 activationMinutes
Interferon regulatory factor 4Decreased expressionReduced T helper 17 differentiationHours
Retinoic acid receptor-related orphan receptor gamma tDecreased expressionReduced T helper 17 differentiationHours
Forkhead box P3Increased expressionEnhanced regulatory T cell differentiationDays

The temporal dynamics of these phosphorylation changes reveal a coordinated regulatory program. Signal transducer and activator of transcription 3 dephosphorylation occurs within 1-5 minutes of belumosudil treatment, while signal transducer and activator of transcription 5 phosphorylation increases over a period of hours [9]. This temporal separation suggests that the two effects may be mechanistically linked, with signal transducer and activator of transcription 3 inhibition potentially relieving negative regulation of signal transducer and activator of transcription 5 activation pathways.

Immunomodulatory Effects on T Helper 17 and Regulatory T Cell Homeostasis

The reciprocal regulation of signal transducer and activator of transcription 3 and signal transducer and activator of transcription 5 phosphorylation by belumosudil translates into profound effects on T helper 17 and regulatory T cell homeostasis, representing a central mechanism through which Rho-associated coiled-coil kinase 2 inhibition restores immune balance [13] [14]. These effects occur through coordinated changes in cell differentiation, function, and cytokine production profiles.

T helper 17 cells, which are critically dependent on signal transducer and activator of transcription 3 signaling for their development and function, are significantly reduced following belumosudil treatment [9] [14]. The inhibition of signal transducer and activator of transcription 3 phosphorylation leads to decreased expression of the T helper 17 cell-specific transcription factors interferon regulatory factor 4 and retinoic acid receptor-related orphan receptor gamma t, which are essential for T helper 17 cell differentiation and maintenance [9]. This results in a marked reduction in the production of pro-inflammatory cytokines interleukin-17 and interleukin-21, which are characteristic of T helper 17 cell responses [9] [11].

The effects on T helper 17 cells extend beyond simple numerical reduction to include functional modulation. T helper 17 cells that remain after belumosudil treatment display reduced capacity for cytokine production upon stimulation, indicating that Rho-associated coiled-coil kinase 2 inhibition affects both the quantity and quality of T helper 17 cell responses [9]. This functional impairment is maintained even after drug withdrawal, suggesting that belumosudil induces stable epigenetic or transcriptional changes in these cells.

Regulatory T cells, conversely, are significantly enhanced by belumosudil treatment through signal transducer and activator of transcription 5-dependent mechanisms [9] [14]. The increased signal transducer and activator of transcription 5 phosphorylation leads to enhanced expression of forkhead box P3, the master transcription factor for regulatory T cells [9]. This results in both increased numbers of regulatory T cells and enhanced suppressive function of existing regulatory T cells.

Functional assays demonstrate that regulatory T cells treated with belumosudil show significantly enhanced ability to suppress CD4+ T cell proliferation in vitro [9]. This enhanced suppressive capacity is mediated through increased production of interleukin-10, an immunosuppressive cytokine that is characteristic of regulatory T cell function [9]. The effect is specific to the regulatory T cell population, as belumosudil does not directly affect the proliferation or activation of conventional T cells in the absence of regulatory T cells.

Cell TypeEffect of BelumosudilMechanismCytokine ProductionFunctional Outcome
T helper 17 cellsDecreasedSignal transducer and activator of transcription 3 downregulationInterleukin-17↓, Interleukin-21↓Reduced inflammation
Regulatory T cellsIncreasedSignal transducer and activator of transcription 5 upregulationInterleukin-10↑Enhanced immunosuppression
T follicular helper cellsDecreasedSignal transducer and activator of transcription 3 and B-cell lymphoma 6 downregulationInterleukin-21↓Reduced B cell activation
T follicular regulatory cellsIncreasedSignal transducer and activator of transcription 5-dependent enhancementInterleukin-10↑Enhanced B cell regulation

The immunomodulatory effects of belumosudil extend to specialized T cell subsets that play important roles in humoral immunity. T follicular helper cells, which are essential for B cell activation and antibody production, are significantly reduced following Rho-associated coiled-coil kinase 2 inhibition [15] [11]. This reduction occurs through the same signal transducer and activator of transcription 3-dependent mechanism that affects T helper 17 cells, as T follicular helper cells represent a subset of T helper 17 cells that require signal transducer and activator of transcription 3 and B-cell lymphoma 6 for their development [15].

The reduction in T follicular helper cells is accompanied by decreased expression of B-cell lymphoma 6, a transcription factor that is essential for T follicular helper cell function [15]. Chromatin immunoprecipitation studies have shown that belumosudil treatment reduces the binding of both signal transducer and activator of transcription 3 and ribonucleic acid polymerase II to the B-cell lymphoma 6 promoter, while simultaneously increasing signal transducer and activator of transcription 5 binding [15]. This shift in transcription factor occupancy correlates with decreased B-cell lymphoma 6 expression and reduced T follicular helper cell numbers.

Conversely, T follicular regulatory cells, which serve to limit excessive B cell activation and antibody production, are enhanced by belumosudil treatment [11]. This enhancement occurs through signal transducer and activator of transcription 5-dependent mechanisms similar to those affecting conventional regulatory T cells. The net effect is a restoration of balance between T follicular helper and T follicular regulatory cells, which helps to control pathogenic antibody production while maintaining protective immune responses.

The clinical relevance of these immunomodulatory effects is demonstrated by pharmacodynamic studies in patients treated with belumosudil. Peripheral blood mononuclear cells from treated patients show significant increases in regulatory T cell percentages and function, accompanied by decreased T helper 17 cell numbers and reduced production of interleukin-17 and interleukin-21 [16]. These cellular changes correlate with clinical improvements in chronic graft-versus-host disease symptoms and reduced requirement for corticosteroid therapy [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

452.19607403 g/mol

Monoisotopic Mass

452.19607403 g/mol

Boiling Point

682.6±55.0

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

834YJF89WO

Drug Indication

Belumosudil is indicated for the treatment of chronic graft-versus-host disease (GVHD) in adult and pediatric patients 12 years of age and older following failure of at least two other lines of systemic therapy.

Pharmacology

ROCK2 Inhibitor KD025 is an orally administered inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2; ROCK-II), with potential immunomodulating activity. Upon administration, ROCK2 inhibitor KD025 binds to and inhibits the serine/threonine kinase activity of ROCK2. This inhibits ROCK2-mediated signal transduction pathways and modulates various pro- and anti-inflammatory immune cell responses. ROCK2 is upregulated in various diseases, including various fibrotic, neurodegenerative and autoimmune diseases.

Mechanism of Action

Chronic graft-versus-host disease (GVHD) is a life-threatening complication of allogeneic hematopoietic stem cell transplantation in which the transplanted donor T-cells recognize the recipient's tissues as foreign and mount an immune response. During the conditioning regimen prior to stem cell transplantation (e.g. involving irradiation or chemotherapy) the host tissues can become damaged which results in downstream inflammatory responses and the generation of inflammatory mediators like TNF-alpha and IL-1. These cytokines increase the expression of host major histocompatibility (MHC) antigens and adhesion molecules which enhances the ability of mature donor T-cells to recognize these molecules. The activation of these donor T-cells results in the activation of mononuclear phagocytes, whose effector functions are triggered by stimulatory molecules generated by the damage incurred during the conditioning phase of treatment. Activated macrophages and cytotoxic T-lymphocytes begin to directly lyse target cells and/or cause their apoptosis, which eventually leads to local tissue damage and further inflammatory responses. Belumosudil is an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a protein that plays a vital role in the pathogenesis of immune and fibrotic diseases. The inhibition of ROCK2 has been shown to resolve immune dysregulation by down-regulating pro-inflammatory Th17 cells and up-regulating regulatory T-cells by manipulating the phosphorylation of STAT3 and STAT5.

Other CAS

911417-87-3

Absorption Distribution and Excretion

Following oral administration, the mean bioavailability of belumosudil is 64% and the median Tmax at steady-state is 1.26 to 2.53 hours. As compared to administration in a fasted state, belumosudil Cmax and AUC increased by 2.2 and 2 times, respectively, when administered with a high-fat, high-calorie meal.
Belumosudil is eliminated primarily in the feces. Following the administration of a radiolabeled oral dose of belumosudil in healthy subjects, approximately 85% of the radioactivity was recovered in the feces, 30% of which was unchanged parent drug, with less than 5% recovered in the urine.
Following a single oral dose of belumosudil in healthy subjects, the mean geometric volume of distribution was 184 L.
The mean clearance of belumosudil is 9.83 L/h.

Metabolism Metabolites

The _in vitro_ metabolism of belumosudil occurs primarily via CYP3A4 and to a lesser extent by CYP2C8, CYP2D6, and UGT1A9. The specific metabolites generated by belumosudil metabolism remain unclear.

Wikipedia

Belumosudil
N-Ethylheptylone

Biological Half Life

The mean elimination half-life of belumosudil following oral administration is 19 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Lee JH, Zheng Y, von Bornstadt D, Wei Y, Balcioglu A, Daneshmand A, Yalcin N,
2: Boerma M, Fu Q, Wang J, Loose DS, Bartolozzi A, Ellis JL, McGonigle S,

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